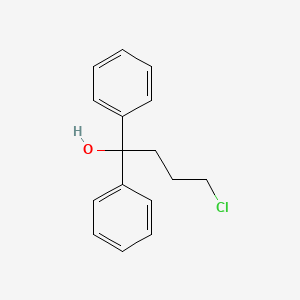
4-Chloro-1,1-diphenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,1-diphenyl-1-butanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a chlorine atom and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-1,1-diphenyl-1-butanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with diphenylmethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-1,1-diphenyl-1-butanol may involve continuous processes to ensure high yield and purity. For example, a method involving the reaction of tetrahydrofuran with hydrogen chloride in a reinforced pipeline reactor filled with iron filler has been developed. This process includes steps such as forced circulation reaction, reduced pressure rectification, and recycling of residual liquids to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,1-diphenyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a different alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols without the chlorine atom.
Substitution: Formation of compounds with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-Chloro-1,1-diphenyl-1-butanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-1,1-diphenyl-1-butanol involves its interaction with molecular targets in biological systems. The hydroxyl group and the chlorine atom play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-1,1-diphenyl-1-butanol can be compared with other similar compounds such as:
4-Chloro-1-butanol: A simpler alcohol with a similar structure but without the phenyl groups.
1,1-Diphenyl-1-butanol: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-1,1-diphenyl-1-butanol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Propriétés
Formule moléculaire |
C16H17ClO |
|---|---|
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
4-chloro-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C16H17ClO/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2 |
Clé InChI |
YGSAARYDQXFRKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCCl)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















